molecular formula C9H9NO6S B037919 (S)-(+)-Glycidyl-4-nitrobenzenesulfonate CAS No. 118712-60-0

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate

Cat. No. B037919
M. Wt: 259.24 g/mol
InChI Key: CXYDYDCHYJXOEY-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate and related compounds involves several steps, including enantiomeric resolution and chemical modification of glycidyl arenesulfonates. Ananth, Chen, and Shum (1995) investigated the melting point phase diagrams of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate, highlighting the challenges in enriching these compounds enantiomerically through recrystallization due to solid solution behavior and polymorphism (Ananth, Chen, & Shum, 1995).

Molecular Structure Analysis

The molecular structure of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate is characterized by its epoxy group and a nitrobenzenesulfonate moiety, which confer reactivity and potential for diverse chemical modifications. The detailed structural analysis is essential for understanding its reactivity and applications in synthesis. However, specific studies directly analyzing the molecular structure of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate were not identified in the provided papers, indicating a gap in the direct molecular structure characterization in the literature.

Chemical Reactions and Properties

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, leveraging its epoxy group for ring-opening reactions and its nitro group for further chemical transformations. The synthesis of enantiomers of metoprolol from (S)-(+)-Glycidyl-4-nitrobenzenesulfonate illustrates its utility in producing chiral compounds with high enantiomeric excess, as shown by Murthy and Nelson (1990) (Murthy & Nelson, 1990).

Physical Properties Analysis

The physical properties, such as melting points and polymorphism of glycidyl arenesulfonates, directly influence their enantiomeric enrichment and purity. As discussed by Ananth, Chen, and Shum (1995), these properties are critical for the optical purification of chiral compounds like (S)-(+)-Glycidyl-4-nitrobenzenesulfonate (Ananth, Chen, & Shum, 1995).

Scientific Research Applications

Genotoxicity Studies

  • Research Context : The genotoxicity of various epoxides, including (S)-(+)-Glycidyl-4-nitrobenzenesulfonate, was studied to understand their mutagenic effects.
  • Findings : The optical isomers of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate and related compounds showed varying degrees of genotoxicity in in vivo and in vitro tests, indicating the compound's relevance in genetic mutation research (Sinsheimer et al., 1993).

Optical Purification

  • Research Context : Studies on the optical purification of chiral glycidyl arenesulfonates, including (S)-(+)-Glycidyl-4-nitrobenzenesulfonate.
  • Findings : The research indicates the compound's significant solid solution behavior and its impact on enantiomeric enrichment by recrystallization (Ananth et al., 1995).

Chemical Reactions

  • Research Context : Investigation of the reaction of Tris(trimethylsilyl) phosphite with epoxides, including (S)-(+)-Glycidyl-4-nitrobenzenesulfonate.
  • Findings : The study found that reactions with these compounds could be complex, yielding various products and exhibiting different reaction pathways (Serves et al., 1995).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that require further investigation .

properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDYDCHYJXOEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate

CAS RN

118712-60-0
Record name (S)-(+)-Glycidyl-4-nitrobenzoate
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